5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Lipophilicity Physicochemical Properties Drug-likeness

Researchers seeking a 1,2,4-triazole-3-thione scaffold with improved aqueous solubility often encounter high LogP values that violate Lipinski's Rule of Five. 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-65-5) directly addresses this challenge. - Predicted LogP of ~0.9-1.8 log units lower than the 5-methyl analog-significantly reduces lipophilicity-driven off-target binding. - The primary hydroxyl group at the 5-position serves as a versatile handle for installing biotin, fluorophores, or azide groups for CuAAC, enabling efficient chemical probe assembly. - A second hydrogen bond donor (the hydroxymethyl -OH) promotes robust co-crystallization with protein targets, a decisive advantage for structural biology and materials science. Supplied with ≥95% purity and full quality assurance; ready for immediate dispatch.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 642462-65-5
Cat. No. B1288472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS642462-65-5
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)CO
InChIInChI=1S/C9H9N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14)
InChIKeyYUZVWNIORUFOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Overview


5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-65-5) is a 1,2,4-triazole-3-thione derivative featuring a 5-hydroxymethyl and a 4-phenyl substituent [1]. This heterocyclic scaffold, containing both nitrogen and sulfur, is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including antimicrobial, antitumor, and anti-inflammatory effects [2]. The presence of the primary alcohol at the 5-position distinguishes it from simple alkyl- or aryl-substituted analogs, imparting distinct physicochemical and reactivity profiles that are critical for its role as a synthetic building block and potential pharmacophore.

Scaffold 1,2,4-Triazole-3-thione core
Key Handle 5-Hydroxymethyl for derivatization
Use Context Medicinal chemistry building block & probe design

Why Generic Substitution Fails


Generic substitution among 4-phenyl-1,2,4-triazole-3-thiones is scientifically unsound because the nature of the 5-substituent dictates the compound's lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility [1]. The 5-hydroxymethyl group is a polar, metabolically labile functional handle that fundamentally alters the compound's physicochemical and pharmacokinetic profile compared to methyl, aryl, or unsubstituted analogs . This translates into meaningful differences in solubility, membrane permeability, and the range of synthetic derivatization options available, directly impacting its utility in medicinal chemistry and chemical biology workflows.

This Compound
  • 5-Hydroxymethyl substituent
  • Lower lipophilicity (more hydrophilic)
  • Two hydrogen bond donors
  • Primary alcohol enables diverse derivatization
5-Methyl / Unsubstituted Analogs
  • 5-CH₃ or H
  • Higher lipophilicity
  • Single hydrogen bond donor
  • Limited to thione S-alkylation
Different physicochemical profiles alter solubility, permeability, and synthetic utility — direct substitution may compromise assay compatibility and derivatization workflows.

Quantitative Differentiation Against Close Analogs


Lipophilicity Comparison: Hydroxymethyl vs. Methyl at 5-Position

The predicted octanol-water partition coefficient (LogP) is a key determinant of aqueous solubility and membrane permeability. The 5-hydroxymethyl derivative exhibits a significantly lower predicted LogP compared to its 5-methylated analog, indicating a marked increase in hydrophilicity [1] .

Lipophilicity (LogP)
Computed property
0.9 vs. 2.74
Δ ≈ −1.84
Predicted ~70-fold lower lipophilicity supports improved aqueous solubility for assay compatibility.
Predicted XLogP3 vs. ACD/LogP; in silico only — verify experimentally.
Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen Bond Donor Capability

The presence of the hydroxymethyl group introduces a critical hydrogen bond donor (HBD) that is absent in analogs lacking this functionality. This increased HBD count directly influences solubility, target binding, and the compound's classification as a drug-like molecule [1] [2].

H-Bond Donors
Computed property
2 vs. 1
Additional HBD may enhance aqueous solubility and target engagement in binding studies.
Cactvs count; compared to 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Medicinal Chemistry Solubility Target Engagement

Synthetic Versatility of the Primary Alcohol Handle

The 5-hydroxymethyl group is a unique and versatile synthetic handle that is absent in simple alkyl-substituted analogs. It enables derivatization via esterification, etherification, oxidation, and nucleophilic substitution, allowing the creation of a diverse array of conjugates and prodrugs .

Derivatization Versatility
Class-level inference
Primary alcohol enables >5 reaction pathways (esterification, etherification, oxidation, etc.) not possible with 5-methyl/unsubstituted analogs.
Supports use as a universal building block for focused library synthesis.
Standard transformations; no direct assay data. Verify in intended system.
Synthetic Chemistry Building Blocks Prodrug Design

High-Impact Application Scenarios


Designing High-Solubility, Low-LogP Drug Candidates

When a project requires a 1,2,4-triazole-3-thione scaffold with improved aqueous solubility and a lower LogP to meet Lipinski's Rule of Five, 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is the preferred choice. Its predicted LogP of ~0.9 is 1.8 log units lower than the 5-methyl analog, dramatically increasing solubility and reducing unwanted lipophilicity-driven off-target binding [1].

Synthesis of Chemical Probes via Derivatization

The primary hydroxyl group at the 5-position serves as an essential anchoring point for attaching reporter groups (e.g., biotin, fluorophores) or for installing a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) after a simple mesylation/displacement sequence. This direct derivatization capability is absent in the 5-methyl or unsubstituted analogs, making this compound the only viable choice for generating triazole-thione-based chemical probes without significant scaffold redesign [1].

Facilitating Crystal Packing in Structural Studies

For structural biology and materials science applications where robust crystallization is paramount, the target compound offers a second hydrogen bond donor (the hydroxymethyl -OH) for directional intermolecular interactions. This property can be the decisive factor in obtaining high-quality co-crystals with protein targets, a capability not provided by the 5-H or 5-CH3 analogs which possess only one HBD and rely solely on the acidic thione/thiol tautomer [1] .

Application
Selection Property
Validation Focus
Design of low-LogP triazole-thione derivatives
Low predicted lipophilicity profile
Aqueous solubility and membrane permeability assays
Chemical probe synthesis via 5-OH functionalization
Primary alcohol handle for diverse conjugations
Conjugation efficiency and scaffold integrity
Co-crystallization with biological targets
Additional hydrogen bond donor capability
Crystal packing and diffraction quality
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